molecular formula C21H34O4 B593221 (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid CAS No. 330796-57-1

(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid

Cat. No.: B593221
CAS No.: 330796-57-1
M. Wt: 350.5
InChI Key: DJKDIKIDYDXHDD-YTQMDITASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-trans U-44069 is the trans isomer of the thromboxane receptor agonist U-44069. It inhibits microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM.
5-trans U-44069 is the C-5 double bond isomer of U-44069. There are no published reports on its biological activities.

Mechanism of Action

Target of Action

The primary target of 5-trans U-44069 is Prostaglandin E2 synthase (PGE2 synthase) . This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), a bioactive lipid that mediates various physiological and pathological processes, including inflammation, fever, and pain.

Mode of Action

5-trans U-44069 acts as an inhibitor of PGE2 synthase . By binding to this enzyme, it prevents the conversion of prostaglandin H2 (PGH2) to PGE2. This inhibition disrupts the production of PGE2, leading to changes in the physiological processes that PGE2 mediates.

Biochemical Pathways

The inhibition of PGE2 synthase by 5-trans U-44069 affects the prostaglandin biosynthesis pathway . Under normal conditions, PGE2 synthase converts PGH2 to PGE2 As PGE2 is involved in various physiological processes, this decrease can have multiple downstream effects, such as reduced inflammation and pain.

Result of Action

The primary molecular effect of 5-trans U-44069 is the inhibition of PGE2 synthase activity , leading to a decrease in PGE2 production . On a cellular level, this can result in reduced inflammation and pain, as PGE2 is a potent mediator of these processes.

Properties

IUPAC Name

(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKDIKIDYDXHDD-YTQMDITASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C/CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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